Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate can be synthesized through the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . The reaction typically involves the following steps:
Alkylation: The starting material, ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is treated with an alkyl halide in the presence of sodium ethoxide to form the corresponding 3-alkyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Alkylation: As mentioned earlier, alkylation with alkyl halides in the presence of sodium ethoxide.
Hydrazine Hydrate Reaction: The compound can react with hydrazine hydrate to form 4-hydroxypentanoic acid hydrazides.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrazine Hydrate: Used for the formation of hydrazides.
Aqueous Alkali: Used for intramolecular cyclization reactions.
Major Products
3-Alkyl Derivatives: Formed from alkylation reactions.
Hydrazides: Formed from reactions with hydrazine hydrate.
1,2,4-Triazole-3-thiol Derivatives: Formed from cyclization reactions.
Scientific Research Applications
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Some derivatives of this compound exhibit antitumor activity and are used in the development of potential anticancer agents.
Biological Studies: The compound and its derivatives are studied for their biological properties, including their effects on different cell lines and microorganisms.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antitumor activity by inhibiting the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved depend on the specific structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxotetrahydrofuran-3-carboxylate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development in medicinal chemistry and other fields .
Properties
CAS No. |
5161-99-9 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 3-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-6(9)8(2)4-5-12-7(8)10/h3-5H2,1-2H3 |
InChI Key |
ULLFIHABLDWXKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCOC1=O)C |
Origin of Product |
United States |
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